molecular formula C20H18N4O2S2 B2971097 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851132-59-7

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2971097
CAS No.: 851132-59-7
M. Wt: 410.51
InChI Key: WEXYOMGHBKCTCH-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at the N1 position, a thioether linkage to an acetamide bridge, and a 6-methylbenzo[d]thiazol-2-yl group as the terminal amide substituent. Its structure integrates pharmacophoric elements from imidazole (known for antimicrobial and anti-inflammatory activities) and benzothiazole (associated with anticancer and antiviral properties) . The methoxy group at the para position of the phenyl ring may enhance lipophilicity and metabolic stability, while the methyl substitution on the benzothiazole ring could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-13-3-8-16-17(11-13)28-19(22-16)23-18(25)12-27-20-21-9-10-24(20)14-4-6-15(26-2)7-5-14/h3-11H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXYOMGHBKCTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structural features, and relevant research findings.

Structural Features

This compound consists of several key structural components:

  • Imidazole Ring : Known for its role in many biologically active molecules.
  • Thioether Linkage : Enhances solubility and bioavailability.
  • Acetamide Functional Group : Contributes to the overall pharmacological profile.

The molecular formula is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing imidazole and benzothiazole moieties exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound shows promising results against various cancer cell lines, including leukemia, lung, colon, and breast cancer cells. A study revealed that derivatives with similar structures had log GI50 values ranging from -5.48 to -5.56, indicating potent anticancer activity .
Cell Line TypeLog GI50 Value
Leukemia-5.48
Lung-5.48
Colon-5.51
Breast-5.56

Enzyme Inhibition

The mechanism of action for this compound may involve enzyme inhibition through interaction with specific molecular targets:

  • Metal Ion Coordination : The imidazole ring can bind to metal ions in enzyme active sites, potentially inhibiting their activity.
  • Binding Affinity : The presence of the methoxyphenyl group may enhance binding affinity towards target enzymes .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thioether linkage is believed to play a significant role in enhancing these activities .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Benzothiazole Derivatives : A review highlighted the anticancer potential of benzothiazole derivatives, noting that modifications in the heterocyclic structure significantly affected their activity .
  • Thiazole Compounds : Research shows that thiazole-based compounds exhibit a range of biological activities, including anticancer and antimicrobial effects. The presence of specific functional groups was crucial for enhancing cytotoxicity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the phenyl ring significantly influence the biological activity of thiazole derivatives. For example, electron-donating groups at specific positions increased cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound Imidazole-thio-acetamide-benzothiazole 4-Methoxyphenyl (imidazole), 6-methyl (benzothiazole) C₂₁H₂₀N₄O₂S₂ 448.54 Not reported Not explicitly provided
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole-thio-acetamide-thiazole 4-Chlorophenyl, p-tolyl (imidazole); thiazole C₂₁H₁₇ClN₄OS₂ 441.0 Not reported SMILES: Cc1ccc(-c2cnc(SCC(=O)Nc3nccs3)n2-c2ccc(Cl)cc2)cc1
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) Benzimidazole-thio-acetamide Benzoyl (imidazole), 4-chlorophenyl (amide) C₂₂H₁₆ClN₃O₂S 421.90 158–160 IR: 3405 cm⁻¹ (N–H), 1653 cm⁻¹ (C=O), 741 cm⁻¹ (C–Cl)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Triazole-phenoxymethyl-benzodiazole 4-Methoxyphenyl (thiazole), phenoxymethyl-triazole-benzodiazole C₂₈H₂₂N₈O₂S 546.61 Not reported Not explicitly provided
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) Benzothiazole-acetamide-sulfonamide 5,6-Dimethyl (benzothiazole), sulfamoylphenyl C₁₈H₁₈N₄O₃S₂ 410.49 147.1 IR: 3410 cm⁻¹ (NH), 1689 cm⁻¹ (C=O)
Structure-Activity Relationship (SAR) Trends
  • Methoxy and Methyl Groups : The 4-methoxy (target) and 6-methyl (benzothiazole) groups may enhance membrane permeability and metabolic stability compared to unsubstituted analogs .
  • Hybrid Linkers : Thioether and triazole bridges (target vs. 9e) influence conformational flexibility and π-π stacking interactions with aromatic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, the imidazole-thiol intermediate (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. Ethanol is typically used as the solvent, and the product is recrystallized for purification .
  • Key Considerations : Reaction temperature (room temperature to reflux), stoichiometric ratios (1:1 molar ratio of thiol to chloroacetamide), and purification methods (e.g., column chromatography or recrystallization) significantly impact yield and purity.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3450 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns protons and carbons in the imidazole, thiazole, and acetamide moieties. For example, the methoxy group (4-methoxyphenyl) shows a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry : Validates molecular weight (e.g., GC-MS with [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. What strategies are used to optimize bioactivity through structural modifications?

  • SAR Insights :

  • Substituent Effects : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances antiproliferative activity against cancer cell lines by improving target binding (e.g., VEGFR-2 inhibition) .
  • Thioacetamide Linker : Modifying the sulfur bridge to seleno- or oxygen analogs reduces activity, indicating the critical role of the thioether group in maintaining conformational stability .
    • Methodology : Combinatorial chemistry and molecular docking (e.g., AutoDock Vina) are used to predict binding affinities before synthesis .

Q. How are contradictions in biological activity data resolved across studies?

  • Case Example : A derivative with a 4-bromophenyl substituent showed high in vitro activity but poor in vivo efficacy due to metabolic instability.
  • Resolution :

  • Metabolic Profiling : LC-MS/MS analysis identified rapid oxidative degradation of the thioether group in liver microsomes .
  • Structural Stabilization : Introducing methyl groups at the imidazole C5 position improved metabolic stability without compromising activity .

Q. What computational methods validate the compound’s mechanism of action?

  • In Silico Approaches :

  • Molecular Dynamics (MD) Simulations : Assess binding stability with kinase targets (e.g., BRAF or VEGFR-2) over 100-ns trajectories. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .
  • Free Energy Calculations : MM-GBSA predicts binding free energies (ΔG ~ -40 kcal/mol for high-affinity derivatives) .
    • Experimental Validation : IC₅₀ values from kinase inhibition assays (e.g., ELISA-based phosphorylation assays) correlate with computational predictions .

Experimental Design Challenges

Q. How are selectivity issues addressed when targeting multiple kinases?

  • Selectivity Screening :

  • Kinase Profiling Panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Derivatives with <10% inhibition at 1 µM for non-target kinases are prioritized .
  • Crystal Structure Analysis : Co-crystallization with BRAF kinase (PDB ID: 4MNE) reveals hydrogen bonding between the acetamide carbonyl and kinase hinge region, guiding selectivity optimization .

Q. What are the pitfalls in interpreting cytotoxicity data?

  • Common Issues :

  • False Positives : Aggregation-based inhibition (e.g., compound precipitation at high concentrations).
  • Mitigation : Use detergent (e.g., 0.01% Triton X-100) in cell viability assays (e.g., MTT) .
  • Cell Line Variability : Test across multiple lines (e.g., A549, MCF-7) and normalize to non-cancerous cells (e.g., NIH/3T3) to confirm selective toxicity .

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